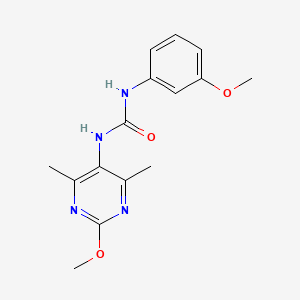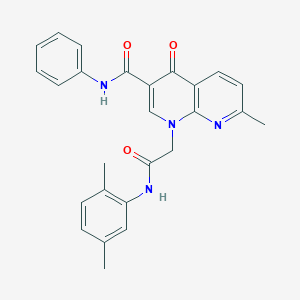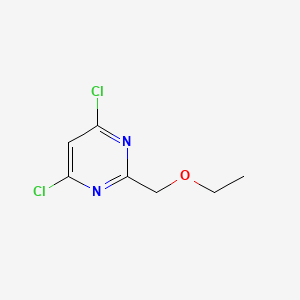
2-(2,6-Dimethylmorpholin-4-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethylmorpholin-4-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine, commonly known as DMNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMNP is a highly reactive compound that has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Comparative Kinetic Studies in Colloidal Aggregates
A study by García‐Río et al. (2003) explored the kinetics of nitroso group transfer in colloidal aggregates like micelles and vesicles, utilizing secondary amines such as morpholine (García‐Río, Hervés, Mejuto, Pérez‐Juste, & Rodríguez-Dafonte, 2003). This research provides insight into the reactivity of morpholine derivatives within different colloidal systems, offering a foundational understanding of how such compounds might behave in complex chemical environments.
Molecular and Supramolecular Structures
The work of Quesada et al. (2004) on symmetrically 4,6-disubstituted 2-aminopyrimidines, including those with a 5-nitroso substituent, highlights the importance of molecular and supramolecular structures in determining the properties of these compounds. The study reveals the extensive charge-assisted hydrogen bonding characteristic of nitroso compounds and their potential applications in designing materials with specific interaction capabilities (Quesada, Marchal, Melguizo, Low, & Glidewell, 2004).
Nucleophilic Aromatic Substitution
Research by D’Anna et al. (2006) on the nucleophilic aromatic substitution of nitrothiophenes with amines, including morpholine, in room-temperature ionic liquids presents an innovative approach to chemical synthesis. This study indicates the potential of using morpholine derivatives in the synthesis of complex organic molecules, highlighting the versatility and reactivity of these compounds (D’Anna, Frenna, Noto, Pace, & Spinelli, 2006).
Photophysical Properties and Material Development
Palion-Gazda et al. (2019) explored the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, including morpholine. This research demonstrates the application of such compounds in developing new materials with specific optical properties, useful in various technological and scientific fields (Palion-Gazda, Machura, Klemens, Szłapa-Kula, Krompiec, Siwy, Janeczek, Schab-Balcerzak, Grzelak, & Maćkowski, 2019).
Donor Radical Synthesis
Sakurai, Izuoka, and Sugawara (2000) synthesized amine-based donor radicals, including morpholinonitronyl nitroxides, examining their donor abilities through cyclic voltammetry. The study offers insights into the electrochemical properties of morpholine derivatives and their potential applications in creating new radical-based materials or molecules (Sakurai, Izuoka, & Sugawara, 2000).
Eigenschaften
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-6-morpholin-4-yl-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O4/c1-9-7-19(8-10(2)24-9)14-16-12(15)11(20(21)22)13(17-14)18-3-5-23-6-4-18/h9-10H,3-8H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFPGGBMTFDYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C(C(=N2)N3CCOCC3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylmorpholin-4-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B2812585.png)
![(3-Chloro-5-fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2812587.png)


![N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2812592.png)



![Ethyl spiro[2.5]octane-6-carboxylate](/img/structure/B2812599.png)


![tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B2812603.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2812605.png)
![5-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2812606.png)